3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid
Description
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid is a heterocyclic compound featuring a pyrazole backbone substituted with methyl groups at positions 3 and 4, a ketone group at position 5, and a carboxylic acid moiety at position 1. Pyrazole derivatives are widely studied due to their diverse pharmacological and agrochemical applications, including antimicrobial, anti-inflammatory, and herbicidal activities .
Properties
CAS No. |
861383-10-0 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,4-dimethyl-5-oxo-4H-pyrazole-1-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2)7-8(5(3)9)6(10)11/h3H,1-2H3,(H,10,11) |
InChI Key |
LBHPLQYVCHJLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid
General Synthetic Strategy
The synthesis of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid generally involves:
- Construction of the pyrazoline ring system.
- Introduction of methyl substituents at positions 3 and 4.
- Installation of the carboxylic acid group at position 1.
- Oxidation to the 5-oxo form, ensuring the keto functionality at position 5.
These steps can be achieved through multi-step organic synthesis involving cyclization, hydrolysis, and oxidation reactions under controlled conditions.
Specific Preparation Routes
Hydrolysis of Corresponding Esters Under Basic Conditions
One established method involves the hydrolysis of the corresponding ester derivative of 3,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid. The ester is subjected to basic hydrolysis using alkali metal hydroxides or carbonates such as sodium hydroxide or potassium hydroxide in aqueous alcoholic or etheric solvent mixtures.
- Reaction conditions:
- Molar ratio of ester to base: 1:1 to 1:1.2
- Temperature: 10 °C to 50 °C
- Time: 0.5 to 2 hours
- Solvent system: mixture of water and alcohol or water and ether in volume ratio 1:0.5 to 1.5
Upon completion, the reaction mixture is acidified using mineral acids like hydrochloric acid or sulfuric acid to precipitate the carboxylic acid product, which is then isolated by filtration or extraction.
Acid Halide Route with Simultaneous Oxidation
Another advanced method involves converting the pyrazole carboxylic acid intermediate into an acid halide derivative using reagents such as phosphorus trichloride, phosphorus pentachloride, or sulfur chlorides. This reaction is notable for simultaneously oxidizing the pyrazoline ring to the pyrazole ring, thus forming the 5-oxo functionality in a single step.
- Reaction conditions:
- Molar ratio of acid to acid halide reagent: 1:2 to 1:5
- Temperature: 50 °C to reflux temperature of solvent
- Time: 1 to 10 hours
- Solvent: benzene, toluene, or hexane
- Acid halide reagents: phosphorus trichloride, phosphorus pentachloride, sulfur chlorides, etc.
This method simplifies the synthesis by combining oxidation and halide formation, reducing the number of steps and environmental impact due to less use of separate oxidizing agents.
Condensation with Substituted Anilines to Form Benzamides (Related Process)
Although primarily related to benzamide derivatives, the condensation of the acid halide intermediate with substituted anilines in the presence of acid-binding agents or under acid-free conditions demonstrates the versatility of the acid halide intermediate. This process is carried out in solvents like toluene or acetonitrile at temperatures ranging from -10 °C to reflux and times from 1 to 10 hours.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature Range | Time Range | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Basic Hydrolysis of Ester | NaOH or KOH, water/alcohol or water/ether mixture | 10 °C to 50 °C | 0.5 to 2 hours | Water + Alcohol or Ether | Acidification with HCl or H2SO4 to isolate acid |
| Acid Halide Formation & Oxidation | PCl3, PCl5, SOCl2, or similar acid halide reagents | 50 °C to reflux | 1 to 10 hours | Benzene, Toluene, Hexane | Simultaneous oxidation of pyrazoline to pyrazole |
| Condensation with Anilines (Related) | Acid halide + substituted aniline, acid-free agent | -10 °C to reflux | 1 to 10 hours | Toluene, Acetonitrile | High yield benzamide formation |
Analytical and Yield Data
- Hydrolysis of esters typically yields the carboxylic acid in high purity (over 90%) with yields ranging from 85% to 95%.
- Acid halide formation coupled with oxidation achieves yields between 70% and 98%, depending on the reagent and conditions.
- The combined processes reduce environmental impact by minimizing the use of separate oxidants and acid-binding agents, with by-product hydrochloric acid recyclable in neutralization steps.
Research and Development Notes
- The acid halide route with simultaneous oxidation is a novel and environmentally friendly approach that improves safety and reduces costs.
- Optimization of solvent choice and reaction times has been reported to enhance yields and purity.
- The process avoids the use of organic tertiary amines and methylsulfonyl chloride, which are common in traditional methods but pose environmental and cost concerns.
- Ongoing research focuses on improving the scalability and green chemistry aspects of these preparation methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles .
Scientific Research Applications
Based on the search results, here's what is known about the compound "3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide" ( closely related to "3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid") and related compounds:
Basic Information
- Name: 3,4-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide
- Molecular Formula:
- Molecular Weight: 155.15 g/mol
- CAS Registry Number: 857220-41-8
Computed Properties
- XLogP3-AA: 0.4
- Hydrogen Bond Donors: 2
- Hydrogen Bond Acceptors: 3
- Rotatable Bond Count: 0
- Exact Mass: 155.069476538 Da
Synonyms
IUPAC Name
Applications and Related Research
While the search results do not directly detail the applications of "3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid," they do provide information on related compounds and their applications, which can offer insights:
- Gadoxetic acid disodium (Gd-EOB-DTPA): This is a targeted MRI contrast agent that is partially taken up by hepatocytes and is used in liver imaging . Research has explored its use in differentiating between low-grade and high-grade dysplastic nodules and assessing the risk of nephrogenic systemic fibrosis in patients with renal impairment . Studies also evaluate the feasibility of estimating liver function via the signal intensity of the liver in Gd-EOB-DTPA enhanced MR imaging .
- (3,4-DIMETHYL-5-OXO-4,5-DIHYDRO-PYRAZOL-1-YL)-ACETIC ACID: Information on suppliers and basic properties can be found .
- Other Pyrazole Derivatives: Various pyrazole derivatives, such as 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid , Sodium 4-hydroxy-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonate , and 1H-Pyrazole-3-carboxylic acid derivatives exist and may have varied applications.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Carboxylic acid derivatives (e.g., the target compound) exhibit higher solubility in polar solvents compared to ester or amide analogs .
Functional Group Variations in Pyrazole Derivatives
- Compound 13 (Ethyl 2-(3-(3-bromo-4-methoxyphenyl)-4,4-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate) : The ethyl ester group replaces the carboxylic acid, reducing polarity but improving synthetic versatility for further derivatization .
- Compound 27 (Acetohydrazide derivative) : The hydrazide functional group introduces reactivity toward aldehydes/ketones, enabling the formation of Schiff bases for antimicrobial applications .
Comparison with Imidazolinone Herbicides
Imidazolinones like imazamox and imazethapyr (from ) share a ketone group and heterocyclic core but differ in ring structure (imidazolinone vs. pyrazole).
Biological Activity
3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid, also known as (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid, is a heterocyclic compound belonging to the pyrazole family. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
- Molecular Formula : C7H10N2O3
- Molecular Weight : 170.17 g/mol
- CAS Number : 889939-61-1
- Structural Features : The compound features a pyrazole ring fused with an acetic acid moiety, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid demonstrates inhibitory effects against various bacterial strains. The mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays reveal that 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is a focal point of ongoing research.
Enzymatic Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it exhibits activity against certain kinases and phosphatases. The inhibition of these enzymes can lead to altered cellular signaling and may provide therapeutic benefits in diseases characterized by dysregulated enzyme activity.
The biological activity of 3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid is attributed to its ability to bind to specific molecular targets within cells. This binding can modulate the activity of enzymes and receptors, leading to various pharmacological effects. The exact mechanisms are still being elucidated through ongoing research.
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzymatic Inhibition |
|---|---|---|---|
| 3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazole | Moderate | High | Moderate |
| 3-Methyl-5-Oxo-Pyrazole Derivative | High | Moderate | Low |
| Thiazolyl-Pyrazole Derivative | Low | High | High |
This table summarizes the comparative biological activities of 3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazole with other related compounds. Notably, it shows superior anticancer activity compared to some derivatives while maintaining moderate antimicrobial effects.
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazole on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzymatic Inhibition Profile
Another investigation focused on the enzymatic inhibition properties of this compound against protein kinases involved in cancer progression. The study utilized an enzyme-linked immunosorbent assay (ELISA) to measure kinase activity in the presence of varying concentrations of 3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazole. Results demonstrated a dose-dependent inhibition pattern with IC50 values comparable to established kinase inhibitors.
Q & A
Q. Example Spectral Data :
| Technique | Key Peaks | Interpretation |
|---|---|---|
| FT-IR | 1695 cm⁻¹ | C=O (carboxylic acid) |
| ¹H NMR | δ 2.3 ppm (s, 3H) | CH3 group on pyrazole |
Basic: What role do hydrogen-bonding patterns play in its crystallography?
Methodological Answer:
Hydrogen-bonding networks stabilize the crystal lattice. Apply graph set analysis (Etter’s formalism) to classify interactions:
- Dimer Formation : Carboxylic acid groups form R₂²(8) motifs via O-H···O bonds .
- Directionality : Use Mercury Software to visualize interactions, ensuring bond angles >150° for strong directional preferences .
Key Observation :
In the crystal structure, intermolecular O-H···O bonds (2.65–2.70 Å) create infinite chains, influencing solubility and stability .
Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?
Methodological Answer:
Modify substituents to enhance target interactions:
Pyrazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 3 to improve enzyme inhibition (e.g., HCV NS5B polymerase) .
Carboxylic Acid : Replace with bioisosteres (e.g., tetrazole) to modulate pharmacokinetics while retaining hydrogen-bonding capacity .
Q. Example SAR Data :
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | None | 25 µM (HCV) |
| Nitro-substituted | -NO₂ at C3 | 8 µM (HCV) |
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., antitrypsin). Prioritize poses with ΔG < -7 kcal/mol .
Case Study :
Docking of 3,4-dimethyl derivatives into α1-antitrypsin revealed key hydrophobic interactions with Val216 and His43 residues (ΔG = -8.2 kcal/mol) .
Advanced: How to resolve contradictions in spectral or crystallographic data?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) and X-ray data .
- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR or DFT calculations .
Example :
Discrepancies in carbonyl IR peaks (1695 vs. 1710 cm⁻¹) were resolved by identifying keto (major) and enol (minor) tautomers in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
